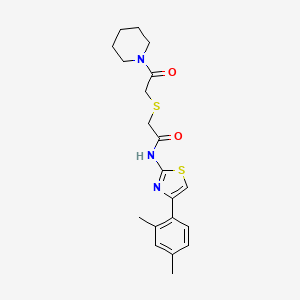

![molecular formula C20H22N2O5S B2599271 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide CAS No. 955234-98-7](/img/structure/B2599271.png)

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

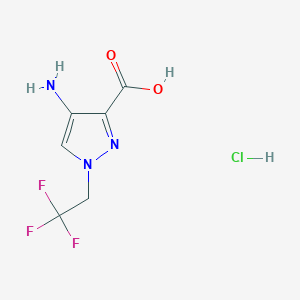

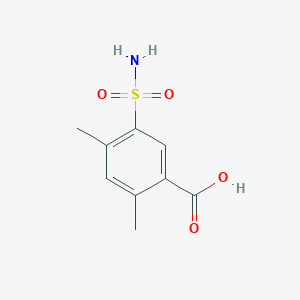

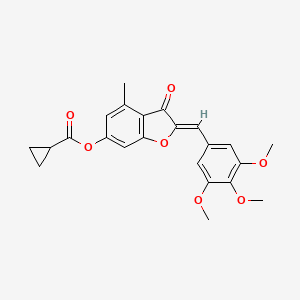

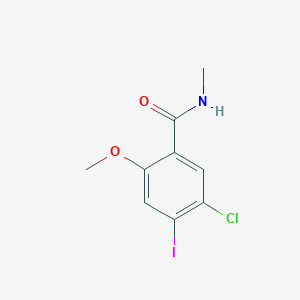

“N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide” is a compound that has been studied for its potential applications in various fields . It is related to a series of compounds that have been designed based on the activity of indoles against various cancer cell lines .

Synthesis Analysis

The synthesis of related compounds involves a Pd-catalyzed C-N cross-coupling . Another study reported the preparation of similar compounds via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include a Pd-catalyzed C-N cross-coupling and a simple condensation method .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been predicted using various in silico tools . All the derivatives obey Lipinski’s rule of five and have good bioactive scores .

Applications De Recherche Scientifique

Antimicrobial and Antitumor Activity

Compounds bearing the benzenesulfonamide moiety have been widely investigated for their antimicrobial and anticancer activities. For instance, novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides showcased significant activity against Mycobacterium tuberculosis, with certain derivatives exhibiting high potency (MIC = 3.13 µg/mL) and promising structure-activity relationships indicating potential therapeutic applications for infectious and related diseases (Ghorab et al., 2017).

Anti-Inflammatory and Analgesic Properties

Celecoxib derivatives, specifically N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies highlight the compound's potential in drug development for various health conditions, showcasing the versatility of sulfonamide derivatives in therapeutic research (Küçükgüzel et al., 2013).

Photodynamic Therapy for Cancer

The development of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy presents a novel approach to cancer treatment. These compounds exhibit high singlet oxygen quantum yields and good fluorescence properties, making them promising candidates for Type II photosensitizers in cancer therapy (Pişkin et al., 2020).

DNA Interaction and Anticancer Activity

Research into mixed-ligand copper(II)-sulfonamide complexes reveals their interaction with DNA and subsequent cleavage, showcasing their potential as anticancer agents. These complexes demonstrate significant genotoxicity and anticancer activity, highlighting the role of sulfonamide derivatives in developing new therapeutic strategies against cancer (González-Álvarez et al., 2013).

GPR119 Agonists for Metabolic Disorders

The discovery of N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamides as GPR119 agonists offers insights into the development of new treatments for metabolic disorders. These agonists can stimulate insulin secretion and regulate glucose levels, providing a new avenue for diabetes management (Yu et al., 2014).

Mécanisme D'action

Target of Action

Similar compounds have been reported to target various cancer cell lines .

Mode of Action

It has been observed that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Pharmacokinetics

Similar compounds have been reported to obey lipinski’s rule of five, indicating good bioavailability .

Result of Action

Similar compounds have been reported to have anticancer activity against various cancer cell lines .

Action Environment

The synthesis of similar compounds has been reported to involve a pd-catalyzed c-n cross-coupling , which could potentially be influenced by environmental factors such as temperature and pressure.

Safety and Hazards

While specific safety and hazard information for “N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide” is not available, it’s important to note that related compounds have been evaluated for their antitumor activities . As with all chemicals, appropriate safety precautions should be taken when handling and disposing of them.

Orientations Futures

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Additionally, the employment of related compounds may be effective for enhancing root growth and crop production .

Analyse Biochimique

Biochemical Properties

Related compounds bearing the benzo[d][1,3]dioxol-5-yl moiety have been reported to interact with various enzymes and proteins . For instance, some of these compounds have shown anticancer activity against various cancer cell lines, suggesting potential interactions with key enzymes and proteins involved in cell proliferation and apoptosis .

Cellular Effects

Related compounds have been reported to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells . These effects suggest that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have been found to modulate microtubule assembly, suggesting potential binding interactions with tubulin, a key protein in the cytoskeleton . This could lead to changes in gene expression and enzyme activation or inhibition.

Propriétés

IUPAC Name |

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c1-13-3-5-17(7-14(13)2)28(24,25)21-10-15-8-20(23)22(11-15)16-4-6-18-19(9-16)27-12-26-18/h3-7,9,15,21H,8,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQLVSJOPJIQDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2599190.png)

![N-(2-fluorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2599192.png)

![4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2599193.png)

![3-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2599203.png)

![5,5a,6,11b-tetrahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2(3H)-thione](/img/structure/B2599205.png)

![3-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-1,1,1,5,5,5-hexafluoro-2,4-pentanedione](/img/structure/B2599210.png)

![N-[[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2599211.png)